

A Comparative Guide to the Physicochemical Properties of Aniline Derivatives

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Compound of Interest

Compound Name: 3-Methoxy-N-methylaniline

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For Researchers, Scientists, and Drug Development Professionals

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the structural core of a vast array of therapeutic agents, from early antimicrobial sulfa drugs to modern targeted cancer therapies.^[1] The physicochemical properties of these derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing absorption, distribution, metabolism, excretion (ADME), and target engagement. Understanding how substitutions on the aniline ring modulate these properties is therefore essential for rational drug design and development.^[2]

This guide provides an objective comparison of key physicochemical properties for a selection of aniline derivatives, supported by experimental data and detailed methodologies. The selected compounds include aniline and its methyl, chloro, and nitro derivatives at the ortho, meta, and para positions, illustrating the impact of both the electronic nature and position of substituents.

Physicochemical Property Data

The following table summarizes key physicochemical data for aniline and its derivatives, allowing for a direct comparison of their properties. These parameters are crucial for predicting a compound's behavior in biological systems. Basicity (pKa), lipophilicity (logP), solubility, and melting point all play significant roles in a molecule's journey from administration to its biological target.

Compound	Structure	pKa (of conjugate acid)	logP	Water Solubility (g/L)	Melting Point (°C)
Aniline	NH ₂ attached to a benzene ring	4.63[1]	0.90	36[1]	-6[1]
o-Toluidine	2-methylaniline	4.45[3]	1.32	15[4]	-28[4]
m-Toluidine	3-methylaniline	4.71[5]	1.40	2[6]	-30[6]
p-Toluidine	4-methylaniline	5.08[7]	1.39	Slightly Soluble	43-45
o-Chloroaniline	2-chloroaniline	2.62	1.91	3.5	-2
m-Chloroaniline	3-chloroaniline	3.52[8]	1.88	6	-10[9]
p-Chloroaniline	4-chloroaniline	4.15[7]	1.83	2.6[10]	69-72
o-Nitroaniline	2-nitroaniline	-0.26	1.85[11]	1.1[12]	70-73[12]
m-Nitroaniline	3-nitroaniline	2.47	1.37	1.25[13]	111-114[13]
p-Nitroaniline	4-nitroaniline	1.0	1.39	0.8[14]	146-149[14]

Experimental Protocols

The data presented in this guide are determined through standardized experimental procedures. Below are detailed methodologies for the key experiments cited.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of the conjugate acid of an amine is a measure of its basicity. Potentiometric titration is a highly accurate method for its determination.[15]

Methodology:

- Calibration: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.
- Sample Preparation: Prepare a solution of the aniline derivative (e.g., 1 mM) in a suitable solvent, often a mixture with water to ensure solubility. To maintain constant ionic strength throughout the titration, a salt such as 0.15 M potassium chloride is added.[16]
- Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the measurement.
- Titration Process: For an amine, the solution is first made acidic (e.g., to pH 1.8-2.0) with a standard solution of a strong acid (e.g., 0.1 M HCl).[16] Then, titrate the solution by adding small, precise increments of a standard strong base solution (e.g., 0.1 M NaOH).
- Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve. It is the pH at which half of the amine has been neutralized (the midpoint of the buffer region or the point of half-equivalence). The inflection point of the curve corresponds to the equivalence point.[15] For higher accuracy, multiple titrations are performed, and the average pKa is calculated.

Determination of logP (Shake-Flask Method)

The n-octanol/water partition coefficient (logP) is the standard measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.

Methodology:

- Phase Saturation: Prepare the two immiscible phases by saturating n-octanol with water (or a pH 7.4 buffer) and vice versa. This is achieved by vigorously shaking the two solvents together and allowing them to separate overnight.[17]

- Sample Preparation: Dissolve a precisely weighed amount of the aniline derivative in one of the pre-saturated phases (usually the one in which it is more soluble).
- Partitioning: Combine a known volume of the drug solution with a known volume of the other pre-saturated phase in a separation funnel or vial. The ratio of the volumes can be adjusted depending on the expected lipophilicity of the compound.
- Equilibration: Vigorously shake the vessel for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.^[17] After shaking, allow the phases to separate completely, which may require centrifugation if an emulsion has formed.
- Quantification: Carefully separate the two phases. Determine the concentration of the aniline derivative in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects drug absorption and formulation. The shake-flask method is also a gold standard for determining equilibrium solubility.

Methodology:

- Sample Preparation: Add an excess amount of the solid aniline derivative to a known volume of purified water or a buffer solution (e.g., pH 7.4) in a flask. The presence of excess solid is crucial to ensure that a saturated solution is formed.
- Equilibration: Tightly seal the flask and agitate it in a constant temperature bath (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by filtration or centrifugation. Care must be taken to avoid precipitation or further dissolution during this step.

- Quantification: Analyze the concentration of the aniline derivative in the clear, saturated filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
- Result Expression: The solubility is expressed as the mass of the solute per volume of the solvent, typically in g/L or mg/mL.

Determination of Melting Point (Capillary Method)

The melting point is a fundamental physical property that provides information about the purity and identity of a solid compound.

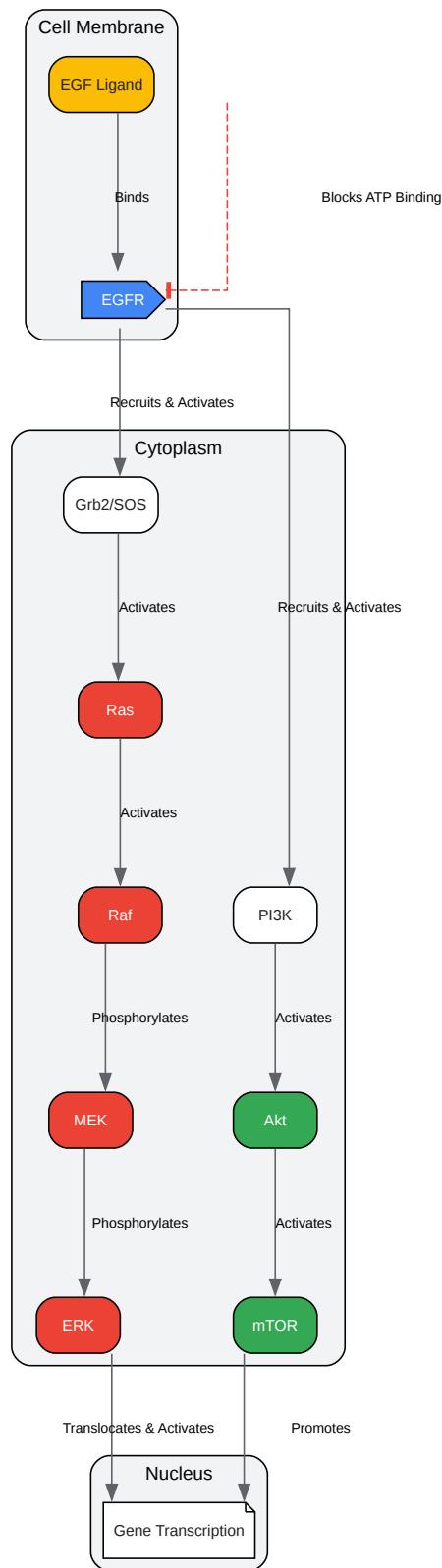
Methodology:

- Sample Preparation: Finely powder a small amount of the dry, solid aniline derivative.
- Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
- Measurement: Place the loaded capillary tube into a melting point apparatus. Heat the apparatus at a steady and slow rate (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.
- Observation: Observe the sample closely through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).
- Reporting: The melting point is reported as a range of these two temperatures. A sharp melting range (0.5-1°C) is indicative of a pure compound.

Signaling Pathway Visualization

Aniline derivatives are foundational in the development of kinase inhibitors, which are crucial in oncology.^[1] Many of these drugs target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which, when dysregulated, can lead to uncontrolled cell proliferation and

survival, hallmarks of cancer. The diagram below illustrates a simplified workflow of EGFR signaling, a key target for aniline-based therapeutics.



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Caption: Simplified EGFR signaling pathway and the inhibitory action of aniline derivatives.

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